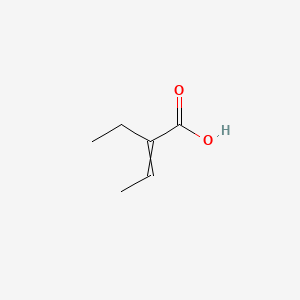

2-Ethylbut-2-enoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-ethylbut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-3-5(4-2)6(7)8/h3H,4H2,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFSQJVOLYQRELE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=CC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101313926 | |

| Record name | 2-Ethyl-2-butenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101313926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4411-99-8 | |

| Record name | 2-Ethyl-2-butenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4411-99-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethyl-2-butenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101313926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethyl-2-butenoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.336 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Ethylbut-2-enoic Acid

CAS Number: 4411-99-8

This technical guide provides a comprehensive overview of 2-Ethylbut-2-enoic acid, also known as α-ethylcrotonic acid, tailored for researchers, scientists, and professionals in drug development. This document covers its physicochemical properties, spectroscopic profile, synthesis methodologies, and potential biological significance based on its structural characteristics.

Physicochemical and Spectroscopic Data

This compound is an unsaturated carboxylic acid with the molecular formula C₆H₁₀O₂.[1] It is recognized as a valuable building block in organic and medicinal chemistry.[1][2] While experimentally verified spectroscopic data is not widely available in public databases, this section provides a summary of its known physicochemical properties and predicted spectroscopic characteristics.[1]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 4411-99-8 | [1][2] |

| Molecular Formula | C₆H₁₀O₂ | [1][3] |

| Molecular Weight | 114.14 g/mol | [1][3] |

| IUPAC Name | This compound | [3] |

| Synonyms | α-ethylcrotonic acid | [1] |

| Estimated Water Solubility | 6330 mg/L at 25°C | [1] |

| Estimated XLogP3 | 1.40 | [1] |

| Estimated Boiling Point | 216.76°C | |

| Estimated Melting Point | 17.3°C | |

| Estimated Refractive Index | 1.4254 |

Predicted Spectroscopic Data

The following tables outline the predicted spectroscopic data for this compound based on the analysis of structurally similar compounds.[4]

Table 1.2.1: Predicted ¹H NMR Spectral Data

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Singlet (broad) | 1H |

| Vinylic (=CH-) | 6.5 - 7.5 | Quartet (q) | 1H |

| Ethyl group (-CH₂CH₃) | 2.0 - 2.5 | Quartet (q) | 2H |

| Methyl group (-CH₂CH₃) | 1.0 - 1.3 | Triplet (t) | 3H |

| Methyl group (=C-CH₃) | 1.8 - 2.2 | Doublet (d) | 3H |

Table 1.2.2: Predicted ¹³C NMR Spectral Data

| Carbon Type | Expected Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | 170 - 185 |

| Vinylic (=C(COOH)-) | 125 - 140 |

| Vinylic (=CH-) | 135 - 150 |

| Ethyl group (-CH₂CH₃) | 20 - 30 |

| Methyl group (-CH₂CH₃) | 10 - 15 |

| Methyl group (=C-CH₃) | 12 - 18 |

Table 1.2.3: Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Description |

| O-H (Carboxylic Acid) | 2500 - 3300 | Strong, Broad | Hydrogen-bonded O-H stretch |

| C-H (sp² and sp³) | 2850 - 3100 | Medium to Strong | C-H stretching vibrations |

| C=O (Carboxylic Acid) | 1680 - 1720 | Strong, Sharp | Carbonyl stretch, conjugated |

| C=C (Alkene) | 1620 - 1680 | Medium | C=C stretching vibration |

Table 1.2.4: Predicted Mass Spectrometry (MS) Fragmentation

| m/z Value | Interpretation |

| 114 | Molecular Ion (M⁺) |

| 99 | Loss of -CH₃ |

| 85 | Loss of -C₂H₅ |

| 69 | Loss of -COOH |

Synthesis and Experimental Protocols

This compound can be synthesized through various established organic chemistry reactions. The choice of method often depends on the desired yield, purity, and scalability. Below are detailed protocols for four common synthetic routes.

Malonic Ester Synthesis

This method provides high yields and purity, making it a reliable choice.

Experimental Protocol:

-

Enolate Formation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal (1.0 eq) in absolute ethanol to prepare a solution of sodium ethoxide.

-

Alkylation: To the sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise at room temperature. Following the addition, slowly add 1-bromobutane (1.05 eq) and reflux the mixture for 4-6 hours.

-

Work-up: After the reaction is complete, remove the ethanol under reduced pressure. Add water to the residue and extract the product, diethyl 2-butylmalonate, with diethyl ether.

-

Hydrolysis and Decarboxylation: The crude diethyl 2-butylmalonate is then refluxed with a 10% aqueous solution of sodium hydroxide for 2-3 hours to hydrolyze the ester groups. The mixture is cooled and acidified with concentrated hydrochloric acid.

-

Final Product Formation: Heat the acidified solution to reflux for 4-6 hours to induce decarboxylation. After cooling, extract the this compound with diethyl ether.

-

Purification: The organic layer is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is then purified by vacuum distillation.

Reformatsky Reaction

This one-pot reaction proceeds under milder conditions compared to Grignard reactions.

Experimental Protocol:

-

Zinc Activation: In a flame-dried, three-necked flask under an inert atmosphere, add freshly activated zinc dust (1.5 eq) and a crystal of iodine in anhydrous tetrahydrofuran (THF). Gently heat the mixture until the iodine color disappears.

-

Reaction Initiation: Add a solution of butan-2-one (1.0 eq) and ethyl bromoacetate (1.2 eq) in anhydrous THF dropwise to the activated zinc suspension at a rate that maintains a gentle reflux.

-

Dehydration and Hydrolysis: The resulting crude β-hydroxy ester is dehydrated by refluxing with a catalytic amount of p-toluenesulfonic acid in benzene using a Dean-Stark apparatus to remove water. The ester is then hydrolyzed with aqueous sodium hydroxide, followed by acidification to yield this compound.

-

Purification: The final product is purified by distillation.

Wittig Reaction

This route offers high regioselectivity in the formation of the carbon-carbon double bond.

Experimental Protocol:

-

Ylide Generation: In a flame-dried, three-necked flask under an inert atmosphere, suspend (1-carboxyethyl)triphenylphosphonium bromide (1.1 eq) in anhydrous THF. Add a strong base, such as n-butyllithium (2.0 eq), at -78°C to generate the ylide.

-

Reaction with Aldehyde: To the ylide solution, add propanal (1.0 eq) and allow the mixture to slowly warm to room temperature and stir for 4-6 hours.

-

Work-up: Quench the reaction with water and remove the THF under reduced pressure. Wash the aqueous layer with diethyl ether to remove triphenylphosphine oxide.

-

Isolation: Acidify the aqueous layer with hydrochloric acid and extract the product with ethyl acetate.

-

Purification: Dry the organic layer, concentrate it, and purify the crude product by column chromatography or recrystallization.

Aldol Condensation

This method is atom-economical and uses readily available starting materials.

Experimental Protocol:

-

Condensation: In a suitable reaction vessel, heat a mixture of butanal (1.0 eq), propanoic anhydride (1.5 eq), and sodium propanoate (1.0 eq) at 140-150°C for 8-12 hours.

-

Initial Work-up: Cool the reaction mixture and pour it into water. Steam distill the mixture to remove any unreacted butanal.

-

Extraction: Cool the residue and extract the product with diethyl ether. Wash the ethereal solution with a saturated solution of sodium bicarbonate.

-

Isolation: Combine the sodium bicarbonate extracts and acidify with dilute hydrochloric acid to precipitate the crude this compound.

-

Purification: Collect the product by filtration, wash with cold water, and purify by recrystallization.

Synthesis Workflow and Logic Diagrams

The following diagrams, generated using the DOT language, illustrate the general workflow for the synthesis and spectroscopic analysis of this compound.

References

An In-depth Technical Guide to 2-Ethylbut-2-enoic Acid

This technical guide provides a comprehensive overview of 2-Ethylbut-2-enoic acid, a valuable intermediate in organic and medicinal chemistry. The content herein is curated for researchers, scientists, and professionals engaged in drug development and chemical synthesis, offering detailed information on its properties, synthesis, and potential applications.

Core Compound Data

This compound, also known as α-ethylcrotonic acid, is an unsaturated carboxylic acid. Its molecular structure and properties make it a versatile building block in the synthesis of more complex molecules.[1]

| Property | Value | Source |

| Molecular Weight | 114.14 g/mol | [1][2][3][4] |

| Molecular Formula | C6H10O2 | [1][2][3][4] |

| CAS Number | 4411-99-8 | [1][3] |

| IUPAC Name | This compound | [3][4] |

| Synonyms | α-ethylcrotonic acid, 2-Ethyl-2-butenoic acid | [1][3] |

| Water Solubility (estimated) | 6330 mg/L at 25 °C | [1] |

| XLogP3 (estimated) | 1.40 | [1] |

Synthesis and Experimental Protocols

Several synthetic routes for this compound have been reported, each with distinct advantages and disadvantages. The choice of a particular method may depend on factors such as desired yield, purity, and available starting materials.

Malonic Ester Synthesis

This is a high-yield method for producing high-purity this compound.

Experimental Protocol:

-

Alkylation: Diethyl malonate is reacted with a slight excess of 1-bromobutane in the presence of a strong base like sodium ethoxide. The mixture is refluxed for several hours.

-

Hydrolysis: The resulting diethyl 2-butylmalonate is then hydrolyzed using an aqueous solution of sodium hydroxide.

-

Acidification and Decarboxylation: The reaction mixture is acidified with a strong acid, such as hydrochloric acid, and heated to induce decarboxylation, yielding the final product.

-

Purification: The crude product is extracted with an organic solvent and purified by distillation.

Aldol Condensation

This route involves the condensation of an aldehyde with an acid anhydride.

Experimental Protocol:

-

Condensation: Butanal is heated with propanoic anhydride and sodium propanoate.

-

Workup: The reaction mixture is poured into water, and unreacted butanal is removed by steam distillation.

-

Extraction: The product is extracted from the residue using diethyl ether.

-

Purification: The ethereal solution is washed with a saturated sodium bicarbonate solution. The aqueous extracts are then combined and acidified to precipitate the crude this compound, which is collected by filtration and can be further purified by recrystallization.

Applications in Research and Development

This compound serves as a key starting material and intermediate in various synthetic pathways.[1] Its structure, featuring both a carboxylic acid group and a carbon-carbon double bond, allows for a range of chemical transformations. It is particularly valued in medicinal chemistry for the synthesis of novel compounds with potential biological activity.[1] For instance, it has been used as an intermediate in the formation of methyl (E)-2-phenyl-4-(β-d-galactopyranosyl)but-2-enoate, a compound that has been studied in biochemical contexts.[1]

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information detailing the direct interaction of this compound with specific biological signaling pathways. Its primary role in the scientific literature is that of a chemical building block rather than a bioactive agent with a well-defined mechanism of action. Further research is required to elucidate any potential biological effects and its modes of interaction with cellular signaling cascades.

Synthetic Workflow Diagram

The following diagram illustrates a generalized workflow for the synthesis of this compound via the Malonic Ester Synthesis route.

References

- 1. This compound|CAS 4411-99-8|RUO [benchchem.com]

- 2. 2-Ethylbut-2-enedioic acid | C6H8O4 | CID 230406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Ethyl-3-methylbut-2-enoic acid | C7H12O2 | CID 12807928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Ethyl-2-butenoic acid | C6H10O2 | CID 107546 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Ethylbut-2-enoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylbut-2-enoic acid, also known as α-ethylcrotonic acid, is an unsaturated carboxylic acid with the molecular formula C₆H₁₀O₂.[1][2] Its structure, featuring an ethyl group on the α-carbon of a butenoic acid backbone, makes it a molecule of interest in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of the structure, properties, synthesis, and potential biological significance of this compound, with a focus on experimental data and protocols relevant to a scientific audience.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These computed properties provide a foundational understanding of the molecule's behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O₂ | PubChem[3] |

| Molar Mass | 114.14 g/mol | PubChem[1][3] |

| IUPAC Name | This compound | PubChem[3] |

| CAS Number | 4411-99-8 | Sigma-Aldrich[4] |

| Estimated Water Solubility | 6330 mg/L at 25 °C | BenchChem[1][2] |

| Estimated XLogP3 | 1.40 | BenchChem[1][2] |

| Topological Polar Surface Area | 37.3 Ų | PubChem[3] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. The following tables summarize the experimental spectroscopic data for the (E)-isomer of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Data for (E)-2-Ethylbut-2-enoic acid [1]

| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |

| Vinylic CH | 6.96 | q | 7.1 | 139.6 |

| Ethyl CH₂ | 2.32 | q | 7.5 | 19.6 |

| Vinylic CH₃ | 1.83 | d | 7.1 | 13.9 |

| Ethyl CH₃ | 1.02 | t | 7.5 | 13.6 |

| Carboxyl CO | - | - | - | 171.3 |

| Vinylic C | - | - | - | 134.3 |

Fourier-Transform Infrared (FTIR) Spectroscopy

Key FTIR Absorption Bands for (E)-2-Ethylbut-2-enoic acid [1]

| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |

| 2500-3300 (broad) | O-H stretch | Carboxylic acid |

| 2969, 2937, 2877 | C-H stretch | Alkyl |

| 1680 (strong) | C=O stretch | Carboxylic acid |

| 1640 | C=C stretch | Alkene |

| 1290, 1255 | C-O stretch | Carboxylic acid |

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry of this compound is expected to show a molecular ion peak [M]⁺ at an m/z corresponding to its molecular weight of 114.14 g/mol .[1] Common fragmentation pathways for α,β-unsaturated carboxylic acids include the loss of a water molecule (H₂O), a carboxyl group (COOH), and cleavage of the alkyl chain.[1]

Synthesis of this compound

Several synthetic routes are available for the preparation of this compound. The choice of method often depends on the desired yield, purity, and scalability. A general workflow for the synthesis is depicted below, followed by detailed experimental protocols for four common methods.

Experimental Protocols

This method involves the alkylation of diethyl malonate, followed by hydrolysis and decarboxylation.[5]

Procedure:

-

Prepare sodium ethoxide by dissolving sodium metal in absolute ethanol.

-

Add diethyl malonate dropwise to the sodium ethoxide solution at room temperature.

-

Slowly add 1-bromobutane and reflux the mixture for 4-6 hours.

-

Remove ethanol under reduced pressure, add water, and extract the product with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield diethyl 2-butylmalonate.[5]

-

Hydrolyze the ester by refluxing with a 10% aqueous solution of sodium hydroxide for 2-3 hours.

-

Cool the reaction mixture and acidify with concentrated hydrochloric acid.

-

Heat the acidified solution to reflux for 4-6 hours to induce decarboxylation.

-

After cooling, extract the product with diethyl ether and purify by distillation.

This reaction utilizes an organozinc reagent to form a β-hydroxy ester, which is then dehydrated.

Procedure:

-

Activate zinc dust by heating a mixture of zinc and a crystal of iodine in anhydrous tetrahydrofuran (THF) until the iodine color disappears.

-

Add a solution of butan-2-one and ethyl bromoacetate in anhydrous THF dropwise to the activated zinc suspension.

-

After the initial reaction subsides, reflux the mixture for 30 minutes.

-

Cool the reaction mixture and hydrolyze with dilute sulfuric acid.

-

Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

-

Dehydrate the resulting crude β-hydroxy ester by refluxing with a catalytic amount of p-toluenesulfonic acid in benzene using a Dean-Stark apparatus.

-

Hydrolyze the resulting ester with aqueous sodium hydroxide, followed by acidification to yield this compound. Purify by distillation.

This route provides a direct synthesis of the α,β-unsaturated acid from an aldehyde and a phosphonium ylide.[5]

Procedure:

-

Suspend (1-carboxyethyl)triphenylphosphonium bromide in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere.

-

Add two equivalents of a strong base, such as n-butyllithium, at -78 °C to generate the ylide.

-

Add a solution of propanal in anhydrous THF dropwise to the ylide solution at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

-

Quench the reaction with water and remove THF under reduced pressure.

-

Wash the aqueous layer with diethyl ether to remove triphenylphosphine oxide.

-

Acidify the aqueous layer with hydrochloric acid and extract the product with ethyl acetate.[5]

This route involves the condensation of an aldehyde with an acid anhydride.[5]

Procedure:

-

Heat a mixture of butanal, propanoic anhydride, and sodium propanoate at 140-150 °C for 8-12 hours.

-

Cool the reaction mixture and pour it into water.

-

Steam distill the mixture to remove unreacted butanal.

-

Cool the residue and extract the product with diethyl ether.

-

Wash the ethereal solution with a saturated solution of sodium bicarbonate.

-

Combine the sodium bicarbonate extracts and acidify with dilute hydrochloric acid to precipitate the crude this compound.

-

Collect the product by filtration, wash with cold water, and purify by recrystallization.[5]

Potential Biological Activity and Signaling Pathways

Direct experimental data on the biological activity and signaling pathway interactions of this compound are limited.[6] However, its structural similarity to other biologically active short-chain fatty acids, such as Valproic acid (VPA) and Crotonic acid, allows for predictions of its potential biological roles.

Valproic acid , a branched-chain carboxylic acid, is a well-known antiepileptic drug with a complex mechanism of action.[5][6] It is known to modulate several signaling pathways, including:

-

GABAergic Transmission: VPA increases the concentration of the inhibitory neurotransmitter GABA by inhibiting its degradation.[5]

-

Ion Channel Inhibition: It blocks voltage-dependent sodium and calcium channels, reducing neuronal excitability.[5]

-

MAPK/ERK Pathway: VPA has been shown to activate the ERK pathway.[5][7][8]

-

GSK3 Signaling: VPA inhibits glycogen synthase kinase 3β (GSK3β), a key enzyme in various signaling cascades.[5][9]

-

Histone Deacetylase (HDAC) Inhibition: VPA is a known HDAC inhibitor, which can alter gene expression.[7]

Crotonic acid , a simple unsaturated short-chain fatty acid, has also been shown to have biological activity. It can induce histone modifications and has been found to allosterically inhibit the Gloeobacter ligand-gated ion channel (GLIC).[10]

Given these similarities, it is plausible that this compound may exhibit some of these biological activities and interact with similar signaling pathways. Further research is needed to elucidate the specific biological functions of this compound.

References

- 1. What is the mechanism of Valproic Acid? [synapse.patsnap.com]

- 2. This compound|CAS 4411-99-8|RUO [benchchem.com]

- 3. 2-Ethyl-2-butenoic acid | C6H10O2 | CID 107546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Valproate activates ERK signaling pathway in primary human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Valproic acid induces differentiation and inhibition of proliferation in neural progenitor cells via the beta-catenin-Ras-ERK-p21Cip/WAF1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Crotonic Acid Blocks the Gloeobacter Ligand-Gated Ion Channel (GLIC) via the Extracellular Domain - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 2-Ethylbut-2-enoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2-Ethylbut-2-enoic acid (CAS No: 4411-99-8). The information presented herein is intended to support research, development, and quality control activities involving this compound. This document includes tabulated quantitative data, detailed experimental protocols for the determination of key physical properties, and a logical workflow for its synthesis.

Core Physical and Chemical Properties

This compound is an unsaturated carboxylic acid with the molecular formula C₆H₁₀O₂ and a molecular weight of 114.14 g/mol .[1] Its structure features an ethyl group and a carboxylic acid functionality attached to a butene backbone.

Quantitative Physical Properties

The physical properties of this compound are summarized in the table below. It is important to note that some discrepancies exist in the literature for certain values; the presented data represents a consolidation of available information.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₀O₂ | [1] |

| Molecular Weight | 114.14 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 4411-99-8 | [2] |

| Boiling Point | 207.6 °C at 760 mmHg | [2] |

| Melting Point | -35 °C | [2] |

| Density | 0.987 g/cm³ | [2] |

| Solubility in Water | Estimated 6330 mg/L at 25 °C | [3] |

| Refractive Index | 1.454 | [2] |

| pKa | No experimental data found. Estimated to be around 4.5-5.0 based on similar short-chain unsaturated carboxylic acids. |

Experimental Protocols for Physical Property Determination

The following sections detail generalized experimental methodologies for determining the key physical properties of this compound. These protocols are based on standard laboratory techniques and can be adapted for specific equipment and regulatory requirements.

Melting Point Determination

The melting point of a substance is the temperature at which it changes state from solid to liquid. For this compound, which has a melting point of -35°C, a specialized low-temperature apparatus is required.

Methodology:

-

Sample Preparation: A small, dry sample of this compound is placed in a capillary tube.

-

Apparatus Setup: A cryostat or a specialized low-temperature melting point apparatus is used. The capillary tube containing the sample is placed in the apparatus.

-

Cooling and Heating: The apparatus is cooled to a temperature below the expected melting point. The temperature is then slowly increased at a controlled rate (e.g., 1-2 °C per minute).[4]

-

Observation: The sample is observed through a magnifying lens. The temperature at which the first signs of melting appear and the temperature at which the entire sample becomes a clear liquid are recorded. This range represents the melting point.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

Methodology (Thiele Tube Method):

-

Sample Preparation: A small amount of this compound is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed in the test tube.[5]

-

Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil). The apparatus is heated gently.[5]

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heating is continued until a steady stream of bubbles is observed. The heat source is then removed.[5]

-

Measurement: The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[5]

Density Measurement

Density is the mass of a substance per unit volume.

Methodology (Pycnometer Method):

-

Apparatus Preparation: A clean, dry pycnometer (a flask with a specific volume) is weighed accurately.

-

Sample Filling: The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The temperature of the sample is recorded.

-

Weighing: The filled pycnometer is weighed accurately.

-

Calculation: The mass of the this compound is determined by subtracting the mass of the empty pycnometer. The density is then calculated by dividing the mass of the acid by the known volume of the pycnometer.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology (Visual Method):

-

Solvent Preparation: A known volume of the solvent (e.g., water) is placed in a test tube.[6]

-

Solute Addition: A small, measured amount of this compound is added to the solvent.[6]

-

Mixing: The mixture is agitated vigorously for a set period.[6]

-

Observation: The solution is observed to see if the solute has completely dissolved. If it has, more solute is added in small increments until the solution is saturated (i.e., no more solute will dissolve). The amount of solute that has dissolved is then used to calculate the solubility.[6]

pKa Determination

The pKa is a measure of the acidity of a compound. While no experimental value was found for this compound, a common method for its determination is potentiometric titration.

Methodology (Potentiometric Titration):

-

Sample Preparation: A known concentration of this compound is prepared in a suitable solvent (e.g., water or a water/alcohol mixture).

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is monitored using a calibrated pH meter.

-

Data Analysis: The pH is plotted against the volume of titrant added. The pKa is the pH at which half of the acid has been neutralized (the half-equivalence point).

Synthesis Workflow

The following diagram illustrates a common synthetic route for this compound.

References

- 1. 2-Ethyl-2-butenoic acid | C6H10O2 | CID 107546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. This compound|CAS 4411-99-8|RUO [benchchem.com]

- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

2-Ethylbut-2-enoic acid chemical formula

An In-depth Technical Guide to 2-Ethylbut-2-enoic Acid

This technical guide provides a comprehensive overview of this compound, tailored for researchers, scientists, and professionals in drug development. The document details its chemical properties, experimental protocols for its synthesis, and its reactivity, presenting data in a structured and accessible format.

Chemical Identity and Properties

This compound, also known as α-ethylcrotonic acid, is an unsaturated carboxylic acid.[1] Its fundamental details and physicochemical properties are summarized below.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound[2] |

| Molecular Formula | C₆H₁₀O₂[1][2][3] |

| CAS Number | 4411-99-8[2] |

| Molecular Weight | 114.14 g/mol [1][2] |

| Canonical SMILES | CCC(=CC)C(=O)O[2] |

| InChI Key | KFSQJVOLYQRELE-UHFFFAOYSA-N[2] |

| Synonyms | 2-Ethyl-2-butenoic acid, α-ethylcrotonic acid[1][2] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Melting Point | 17.3°C (estimate)[3] |

| Boiling Point | 216.76°C (estimate)[3] |

| Density | 0.9735 (rough estimate)[3] |

| Water Solubility | 6330 mg/L at 25°C (estimate)[1] |

| XLogP3 | 1.40 (estimate)[1] |

| Refractive Index | 1.4254 (estimate)[3] |

Synthesis of this compound: Experimental Protocols

Several synthetic routes have been established for the preparation of this compound. The choice of method often depends on the desired yield, purity, and available starting materials.[4]

Malonic Ester Synthesis

This route is noted for its high yield and purity.[4]

Experimental Protocol:

-

Alkylation: Diethyl malonate is reacted with 1-bromobutane in the presence of a strong base, such as sodium ethoxide, to form diethyl butylmalonate.

-

Second Alkylation: A second ethyl group is introduced by reacting the product from the previous step with an ethyl halide.

-

Hydrolysis and Decarboxylation: The resulting diethyl ethylbutylmalonate is hydrolyzed using a strong base (e.g., NaOH), followed by acidification. Subsequent heating leads to decarboxylation, yielding 2-Ethylbutanoic acid.

-

Unsaturation: A double bond is introduced at the 2-position through a suitable dehydrogenation or elimination reaction to yield the final product, this compound.

Aldol Condensation

This method involves the condensation of an aldehyde with an acid anhydride.[4]

Experimental Protocol:

-

A mixture of butanal (1.0 eq), propanoic anhydride (1.5 eq), and sodium propanoate (1.0 eq) is heated at 140-150 °C for 8-12 hours.[4]

-

The reaction mixture is cooled and then poured into water.

-

Steam distillation is performed to remove any unreacted butanal.[4]

-

The residue is cooled, and the product is extracted with diethyl ether.[4]

-

The ether solution is washed with a saturated sodium bicarbonate solution.

-

The combined sodium bicarbonate extracts are acidified with dilute hydrochloric acid to precipitate the crude 2-Ethyl-2-butenoic acid.[4]

-

The product is collected by filtration, washed with cold water, and purified by recrystallization.[4]

Other Synthetic Methods

Other notable methods for synthesizing this compound include the Wittig reaction and the Reformatsky reaction.[4]

-

Wittig Reaction : This approach offers a direct route from an aldehyde and a phosphonium ylide to the α,β-unsaturated acid.[4]

-

Reformatsky Reaction : This method utilizes an organozinc reagent to form a β-hydroxy ester, which is subsequently dehydrated to yield the unsaturated acid.[4]

Chemical Reactivity and Applications

This compound's structure, containing both a carboxylic acid group and a carbon-carbon double bond, allows for a range of chemical transformations.

Reactions at the Carbon-Carbon Double Bond

The double bond is susceptible to electrophilic addition reactions, though it may be sterically hindered by the adjacent ethyl group.[1]

-

Halogenation : The molecule can undergo addition reactions with halogens like chlorine or bromine across the double bond.[1]

-

Hydrogenation : Catalytic hydrogenation can reduce the double bond to yield 2-ethylbutanoic acid.

-

Oxidation : The double bond can be cleaved through ozonolysis or oxidized using strong oxidizing agents like potassium permanganate.[1]

Reactions of the Carboxylic Acid Group

The carboxylic acid functionality can undergo typical reactions such as:

-

Esterification : Reaction with an alcohol in the presence of an acid catalyst will form the corresponding ester.[5]

-

Amide Formation : Activation of the carboxylic acid followed by reaction with an amine can produce an amide.[5]

Applications in Research and Development

This compound serves as a valuable building block in organic synthesis and medicinal chemistry.[1] Its structure makes it a suitable intermediate for the synthesis of more complex molecules with potential biological activities.[1] Derivatives of similar compounds are also explored for their use as flavoring and fragrance agents.[5]

References

An In-depth Technical Guide to 2-Ethylbut-2-enoic Acid

Abstract

This technical document provides a comprehensive overview of 2-ethylbut-2-enoic acid, a branched-chain unsaturated carboxylic acid. The primary focus of this guide is to detail its chemical properties, spectroscopic characteristics, synthesis pathways, and key chemical reactions. This paper is intended for researchers, scientists, and professionals in the fields of organic chemistry, materials science, and drug development who may utilize this compound as a building block or intermediate in complex molecular synthesis. All quantitative data is presented in tabular format for clarity and comparative analysis. Detailed experimental protocols for spectroscopic analysis and representative reaction pathways are also provided.

Chemical Identity and Properties

The compound with the common name this compound has the systematic IUPAC name This compound .[1] It is also known by the synonym α-ethylcrotonic acid.[2] This molecule is characterized by a butenoic acid backbone with an ethyl substituent at the second carbon position.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Synonyms | (2Z)-2-ethylbut-2-enoic acid, α-ethylcrotonic acid | PubChem[1][3] |

| CAS Number | 4411-99-8 | BenchChem[2] |

| Molecular Formula | C₆H₁₀O₂ | PubChem[1] |

| Molecular Weight | 114.14 g/mol | PubChem[1] |

| Canonical SMILES | CCC(=CC)C(=O)O | PubChem[1] |

| InChIKey | KFSQJVOLYQRELE-UHFFFAOYSA-N | PubChem[1] |

| Water Solubility (Estimated) | 6330 mg/L at 25 °C | BenchChem[2] |

| XLogP3 (Estimated) | 1.4 | PubChem[1] |

Spectroscopic Data

The following table outlines the expected spectroscopic characteristics for this compound, based on its chemical structure and data from analogous compounds.[4]

| Spectroscopic Technique | Expected Characteristics |

| ¹H NMR | Signals corresponding to the vinyl proton, the protons of the two ethyl groups, and the acidic proton of the carboxylic acid. Chemical shifts are influenced by the electron-withdrawing nature of the carboxyl group and the double bond. |

| ¹³C NMR | Distinct signals for each of the six carbon atoms in their unique electronic environments, including the carbonyl carbon, the two sp² carbons of the double bond, and the sp³ carbons of the ethyl groups. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carbonyl group, the C=C stretch of the alkene, and C-H stretches of the alkyl groups. |

| Mass Spectrometry (MS) | A molecular ion peak (M⁺) is expected, along with characteristic fragmentation patterns for a carboxylic acid, such as the loss of a hydroxyl group or the entire carboxyl group. |

Synthesis of this compound

The synthesis of this compound can be achieved through several established organic chemistry routes. A general workflow for its synthesis is presented below.

Caption: General synthetic routes to this compound.

Experimental Protocols for Synthesis

Alkylation of Carboxylic Acid Derivatives [5]

-

Deprotonation: A suitable starting material, such as a simple carboxylic acid or its ester derivative, is treated with a strong base (e.g., lithium diisopropylamide, LDA) in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) at low temperature (e.g., -78 °C) to generate the corresponding enolate.

-

Alkylation: An ethyl halide (e.g., ethyl iodide or ethyl bromide) is added to the enolate solution. The reaction mixture is allowed to slowly warm to room temperature to facilitate the alkylation reaction.

-

Workup and Purification: The reaction is quenched with an aqueous acid solution. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is then purified by distillation or chromatography to yield this compound.

Dehydration of 2-Ethylbutan-1-ol [5]

-

Oxidation: The primary alcohol, 2-ethylbutan-1-ol, is first oxidized to the corresponding aldehyde or carboxylic acid using an appropriate oxidizing agent (e.g., pyridinium chlorochromate (PCC) for the aldehyde, or a stronger oxidant like potassium permanganate for the carboxylic acid).

-

Dehydration/Elimination: If the saturated carboxylic acid is formed, a subsequent step to introduce the double bond is required, which can be more complex. A more direct route involves the dehydration of a suitable hydroxy-acid precursor.

Oxidative Processes [5]

-

Substrate Selection: A precursor alkene or alcohol with the correct carbon skeleton is chosen.

-

Oxidation: The substrate is treated with a suitable oxidizing agent. The choice of oxidant and reaction conditions will determine the final product.

-

Isolation and Purification: The desired this compound is isolated from the reaction mixture and purified using standard laboratory techniques.

Chemical Reactivity and Experimental Protocols

This compound possesses two primary reactive sites: the carbon-carbon double bond and the carboxylic acid functional group. This dual reactivity makes it a versatile intermediate in organic synthesis.

Caption: Key reaction pathways for this compound.

Reactions at the Carbon-Carbon Double Bond

Electrophilic Addition (e.g., Hydrogenation) [5]

-

Catalyst Preparation: A suitable hydrogenation catalyst (e.g., palladium on carbon, PtO₂) is suspended in a solvent (e.g., ethanol, ethyl acetate) in a reaction vessel.

-

Reaction Setup: this compound is dissolved in the same solvent and added to the vessel.

-

Hydrogenation: The vessel is purged with hydrogen gas and maintained under a hydrogen atmosphere (typically at a pressure greater than atmospheric) with vigorous stirring until the reaction is complete (monitored by TLC or GC).

-

Workup: The catalyst is removed by filtration, and the solvent is evaporated to yield the saturated product, 2-ethylbutyric acid.

Oxidative Cleavage (Ozonolysis) [2]

-

Ozonolysis: A solution of this compound in a non-reactive solvent (e.g., dichloromethane) is cooled to a low temperature (e.g., -78 °C). A stream of ozone gas is bubbled through the solution until a blue color persists, indicating an excess of ozone.

-

Reductive Workup: The excess ozone is removed by bubbling an inert gas (e.g., nitrogen) through the solution. A reducing agent (e.g., dimethyl sulfide or zinc dust in water) is then added to decompose the ozonide intermediate.

-

Product Isolation: The reaction mixture is warmed to room temperature, and the products (carbonyl compounds) are isolated through extraction and purified by chromatography or distillation. For comparison, the ozonolysis of 2-ethylbut-1-ene yields methanal and pentan-3-one.[2][6]

Reactions of the Carboxylic Acid Group

Esterification [5]

-

Reaction Mixture: this compound is dissolved in an excess of the desired alcohol (e.g., ethanol). A catalytic amount of a strong acid (e.g., sulfuric acid) is added.

-

Heating: The mixture is heated to reflux for several hours to drive the equilibrium towards the ester product.

-

Workup and Purification: After cooling, the excess alcohol is removed under reduced pressure. The residue is diluted with an organic solvent and washed with a weak base (e.g., sodium bicarbonate solution) to remove unreacted acid, followed by a water wash. The organic layer is dried and concentrated, and the resulting ester is purified by distillation.

Amidation [2]

-

Activation of the Carboxylic Acid: The carboxylic acid is converted to a more reactive derivative, such as an acyl chloride, by reacting it with thionyl chloride or oxalyl chloride.

-

Reaction with Amine: The activated acyl chloride is then slowly added to a solution of the desired amine in a suitable solvent, often in the presence of a non-nucleophilic base to neutralize the HCl generated.

-

Isolation: The resulting amide is typically isolated by extraction and purified by recrystallization or chromatography.

Spectroscopic Analysis Workflow

A standardized workflow is crucial for the accurate spectroscopic characterization of this compound.

References

- 1. 2-Ethyl-2-butenoic acid | C6H10O2 | CID 107546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound|CAS 4411-99-8|RUO [benchchem.com]

- 3. (Z)-2-ethylbut-2-enoic acid | C6H10O2 | CID 6285023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Buy 2-ethylbut-3-enoic acid | 10545-07-0 [smolecule.com]

- 6. youtube.com [youtube.com]

An In-depth Technical Guide on the Properties of (Z)-2-ethylbut-2-enoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-2-ethylbut-2-enoic acid is an unsaturated carboxylic acid with the molecular formula C6H10O2. Its structure, featuring a Z-configured trisubstituted alkene, presents a unique chemical entity with potential applications in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of the known and predicted properties of (Z)-2-ethylbut-2-enoic acid, addressing its physicochemical characteristics, spectroscopic profile, synthesis, reactivity, and potential biological relevance. Due to the limited availability of experimental data specific to the (Z)-isomer, this guide incorporates computed data and information from structurally related compounds to offer a predictive framework.

Physicochemical Properties

Table 1: Physicochemical Properties of (Z)-2-ethylbut-2-enoic acid

| Property | Value | Source |

| Molecular Formula | C6H10O2 | PubChem[1] |

| Molecular Weight | 114.14 g/mol | PubChem[1][2] |

| IUPAC Name | (2Z)-2-ethylbut-2-enoic acid | PubChem[1] |

| CAS Number | 34452-15-8 | PubChem[1] |

| Computed XLogP3 | 1.4 | PubChem[2] |

| Computed Topological Polar Surface Area | 37.3 Ų | PubChem[2] |

| Computed Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Computed Hydrogen Bond Acceptor Count | 2 | PubChem[2] |

| Computed Rotatable Bond Count | 2 | PubChem[2] |

| Estimated Water Solubility | 6330 mg/L at 25 °C | Benchchem[3] |

Spectroscopic Data

Experimentally obtained spectroscopic data for pure (Z)-2-ethylbut-2-enoic acid are not available in public databases. The following tables present predicted spectroscopic characteristics based on the principles of spectroscopic analysis and data from structurally similar compounds.

Table 2: Predicted ¹H NMR Chemical Shifts for (Z)-2-ethylbut-2-enoic acid

| Proton Type | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Singlet (broad) | 1H |

| Vinylic (=CH-) | ~6.0 - 6.5 | Quartet (q) | 1H |

| Ethyl group (-CH₂CH₃) | ~2.2 - 2.6 | Quartet (q) | 2H |

| Methyl group (-CH=) | ~1.8 - 2.1 | Doublet (d) | 3H |

| Methyl group (-CH₂CH₃) | ~1.0 - 1.3 | Triplet (t) | 3H |

Table 3: Predicted ¹³C NMR Chemical Shifts for (Z)-2-ethylbut-2-enoic acid

| Carbon Type | Predicted Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | 170 - 180 |

| Vinylic (=C(COOH)-) | 130 - 140 |

| Vinylic (=CH-) | 135 - 145 |

| Ethyl group (-CH₂CH₃) | 20 - 30 |

| Methyl group (=C-CH₃) | 15 - 25 |

| Methyl group (-CH₂CH₃) | 10 - 15 |

Table 4: Predicted IR Absorption Bands for (Z)-2-ethylbut-2-enoic acid

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Vibration Mode |

| O-H (Carboxylic Acid) | 2500 - 3300 | Strong, Broad | Stretching |

| C-H (sp² and sp³) | 2850 - 3100 | Medium to Strong | Stretching |

| C=O (Carboxylic Acid) | 1680 - 1720 | Strong, Sharp | Stretching (conjugated) |

| C=C (Alkene) | 1640 - 1680 | Medium | Stretching |

| C-O | 1210 - 1320 | Strong | Stretching |

| O-H Bend | 910 - 950 | Medium, Broad | Out-of-plane bending |

Table 5: Predicted Mass Spectrometry Fragmentation for (Z)-2-ethylbut-2-enoic acid

| m/z Value | Interpretation |

| 114 | Molecular Ion (M⁺) |

| 99 | Loss of a methyl group (-CH₃) |

| 85 | Loss of an ethyl group (-C₂H₅) |

| 69 | Loss of a carboxyl group (-COOH) |

| 45 | Carboxyl group fragment [COOH]⁺ |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of (Z)-2-ethylbut-2-enoic acid are not explicitly documented. The following sections provide generalized methodologies based on established procedures for similar compounds.

General Protocol for Stereoselective Synthesis

The synthesis of (Z)-α,β-unsaturated carboxylic acids can be challenging. General strategies often involve the Wittig reaction or its modifications, such as the Horner-Wadsworth-Emmons reaction, which can be tuned to favor the (Z)-isomer under specific conditions (e.g., using unstabilized ylides or specific phosphonate reagents in polar aprotic solvents at low temperatures).

A potential, though unverified, synthetic route is outlined below:

References

An In-depth Technical Guide to the Stereoisomers of 2-Ethylbut-2-enoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 2-ethylbut-2-enoic acid, focusing on their synthesis, physicochemical properties, spectroscopic characterization, and potential biological relevance. The information is intended to support research and development activities in the fields of organic synthesis, medicinal chemistry, and drug discovery.

Introduction to this compound and its Stereoisomers

This compound (C₆H₁₀O₂), a branched-chain unsaturated carboxylic acid, exists as two geometric stereoisomers: (E)-2-ethylbut-2-enoic acid and (Z)-2-ethylbut-2-enoic acid.[1][2] The presence of the double bond and the substitution pattern give rise to these distinct spatial arrangements, which in turn can influence their physical, chemical, and biological properties. As with many stereoisomeric compounds, understanding the unique characteristics of each isomer is crucial for applications in areas such as drug design and materials science, where specific molecular geometries can dictate biological activity and material properties.[3]

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀O₂ | [5] |

| Molecular Weight | 114.14 g/mol | [6] |

| Boiling Point | 207.6 °C at 760 mmHg | [5] |

| Melting Point | -35 °C | [5] |

| Density | 0.987 g/cm³ | [5] |

| Refractive Index | 1.454 | [5] |

| Water Solubility | Miscible with water (for low molar mass carboxylic acids) | [7] |

| logP (predicted) | 1.4 | [6] |

Note: The provided boiling and melting points are for the general compound and may not represent a specific isomer.

Stereoselective Synthesis

The synthesis of α,β-unsaturated carboxylic acids can be achieved through various methods, with the Wittig reaction and Aldol condensation being prominent examples.[8][9][10] The stereochemical outcome of these reactions can often be controlled by the choice of reagents and reaction conditions.

Synthesis via Wittig Reaction

The Wittig reaction is a powerful tool for the formation of alkenes with good control over the geometry of the double bond.[11] The stereoselectivity is influenced by the nature of the ylide; stabilized ylides generally favor the formation of (E)-alkenes, while non-stabilized ylides tend to yield (Z)-alkenes.[11]

Conceptual Workflow for Wittig Synthesis:

Caption: General workflow for the synthesis of this compound via the Wittig reaction.

Experimental Protocol (General Procedure for Wittig Reaction): A detailed protocol for a related Wittig reaction is as follows, which can be adapted for the synthesis of this compound esters.[12]

-

Ylide Generation:

-

To a solution of the appropriate phosphonium salt (e.g., (1-carboxyethyl)triphenylphosphonium bromide) in an anhydrous solvent (e.g., THF) under an inert atmosphere, a strong base (e.g., n-butyllithium) is added dropwise at a low temperature (e.g., -78 °C).

-

The mixture is stirred to allow for the formation of the ylide.

-

-

Reaction with Aldehyde:

-

A solution of the aldehyde (e.g., propanal) in the same anhydrous solvent is added dropwise to the ylide solution at low temperature.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

-

Work-up and Purification:

-

The reaction is quenched with water.

-

The organic solvent is removed under reduced pressure.

-

The aqueous layer is washed with a non-polar solvent (e.g., diethyl ether) to remove triphenylphosphine oxide.

-

The aqueous layer is then acidified, and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic extracts are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is evaporated.

-

The resulting ester is then hydrolyzed to the carboxylic acid using standard procedures (e.g., refluxing with aqueous NaOH followed by acidification).[8]

-

Synthesis via Aldol Condensation

Aldol condensation provides another route to α,β-unsaturated carbonyl compounds.[10] The reaction involves the condensation of an enolate with a carbonyl compound, followed by dehydration.

Experimental Protocol (General Procedure for Aldol Condensation): [8] A general procedure for a related Aldol condensation is as follows:

-

A mixture of an aldehyde (e.g., butanal) and an acid anhydride (e.g., propanoic anhydride) in the presence of the corresponding carboxylate salt (e.g., sodium propanoate) is heated at an elevated temperature (e.g., 140-150 °C) for several hours.

-

The reaction mixture is cooled and poured into water.

-

Unreacted aldehyde can be removed by steam distillation.

-

The product is extracted with an organic solvent (e.g., diethyl ether).

-

The ethereal solution is washed with a saturated solution of sodium bicarbonate to extract the acidic product.

-

The combined bicarbonate extracts are acidified with a dilute mineral acid (e.g., HCl) to precipitate the crude this compound.

-

The product is collected by filtration, washed with cold water, and can be further purified by recrystallization or distillation.

Spectroscopic Characterization

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for the structural elucidation and differentiation of the (E) and (Z) isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The chemical shifts and coupling constants in ¹H and ¹³C NMR spectra are highly sensitive to the geometric arrangement of atoms around the double bond.

Predicted ¹H NMR Data: [13]

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | singlet (broad) |

| Vinylic (=CH-) | 6.5 - 7.5 | quartet |

| Ethyl group (-CH₂ CH₃) | 2.0 - 2.5 | quartet |

| Ethyl group (-CH₂CH₃ ) | 1.0 - 1.3 | triplet |

| Methyl group (=C-CH₃ ) | 1.8 - 2.2 | doublet |

Predicted ¹³C NMR Data: [13]

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Carboxylic Acid (-C OOH) | 170 - 185 |

| Vinylic (=C (COOH)-) | 125 - 140 |

| Vinylic (=C H-) | 135 - 150 |

| Ethyl group (-C H₂CH₃) | 20 - 30 |

| Ethyl group (-CH₂C H₃) | 10 - 15 |

| Methyl group (=C-C H₃) | 10 - 20 |

Note: The chemical shifts of the vinylic proton and the allylic methyl and methylene protons are expected to differ between the (E) and (Z) isomers due to through-space shielding and deshielding effects.

Experimental Protocol (General for NMR Spectroscopy): [14]

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the raw data (Free Induction Decay) by Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The (E) and (Z) isomers are expected to have identical mass spectra under standard electron ionization (EI) conditions.

Expected Fragmentation Pattern: [15]

-

Molecular Ion (M⁺): m/z = 114

-

Loss of OH (M-17): m/z = 97

-

Loss of COOH (M-45): m/z = 69

Workflow for Spectroscopic Analysis:

Caption: General workflow for the spectroscopic analysis of this compound isomers.

Separation of Stereoisomers

The separation of the (E) and (Z) isomers of this compound can be achieved using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Experimental Protocol (General for HPLC Separation): [16]

-

Column Selection: A reverse-phase column (e.g., C18) is commonly used for the separation of carboxylic acids.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., water with a small amount of formic acid to suppress ionization) and an organic modifier (e.g., acetonitrile or methanol) is typically employed.

-

Detection: UV detection is suitable for α,β-unsaturated carboxylic acids due to the presence of the chromophore.

-

Optimization: The separation can be optimized by adjusting the mobile phase composition, flow rate, and temperature. For challenging separations of geometric isomers, the addition of silver ions to the mobile phase can enhance selectivity.[17]

Biological Activity and Significance

Branched-chain fatty acids (BCFAs) and unsaturated fatty acids play important roles in biological systems.[5][18] They are components of cell membranes and can influence membrane fluidity.[19] The specific biological activities of the (E) and (Z) isomers of this compound have not been extensively studied. However, as a branched-chain unsaturated fatty acid, it may be involved in lipid metabolism and could potentially interact with cellular signaling pathways.

Potential Biological Interactions (Conceptual Pathway):

Caption: Conceptual diagram of the potential biological involvement of this compound isomers.

Further research is needed to elucidate the specific biological roles and mechanisms of action of the individual stereoisomers of this compound. This includes investigating their effects on cell signaling, enzyme activity, and their potential as precursors for the synthesis of bioactive molecules.

Conclusion

This technical guide has provided an overview of the stereoisomers of this compound, covering their synthesis, physicochemical properties, and analytical characterization. While some data is available, there are clear gaps in the experimental characterization of the individual (E) and (Z) isomers. The detailed experimental protocols and workflows presented herein provide a foundation for researchers to further investigate these compounds. A deeper understanding of the distinct properties of each stereoisomer will be critical for harnessing their potential in drug development and other scientific disciplines.

References

- 1. researchgate.net [researchgate.net]

- 2. (Z)-2-ethylbut-2-enoic acid | C6H10O2 | CID 6285023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. m.youtube.com [m.youtube.com]

- 5. quora.com [quora.com]

- 6. 2-Ethyl-2-butenoic acid | C6H10O2 | CID 107546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 8. benchchem.com [benchchem.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. Wittig Reaction [organic-chemistry.org]

- 12. people.chem.umass.edu [people.chem.umass.edu]

- 13. benchchem.com [benchchem.com]

- 14. diverdi.colostate.edu [diverdi.colostate.edu]

- 15. rsc.org [rsc.org]

- 16. HPLC Separation of Carboxylic Acids | SIELC Technologies [sielc.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Impact of Branched-Chain Amino Acid Catabolism on Fatty Acid and Alkene Biosynthesis in Micrococcus luteus - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Ethylbut-2-enoic Acid: Synthesis, Properties, and Historical Context

Abstract

This technical guide provides a comprehensive overview of 2-Ethylbut-2-enoic acid (CAS No. 4411-99-8), a branched-chain unsaturated carboxylic acid. While the specific historical details of its initial discovery are not well-documented in readily available scientific literature, this document outlines plausible synthetic routes based on established organic chemistry principles. Detailed experimental protocols for several key synthetic methods are provided, along with a summary of its known physicochemical properties in a structured format. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis who are interested in the preparation and characteristics of this compound. It is important to note that, to date, there is a significant lack of published research on the specific biological activities and metabolic pathways of this compound, precluding the inclusion of signaling pathway diagrams.

Introduction

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, purification, and characterization.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀O₂ | [1] |

| Molar Mass | 114.14 g/mol | [1] |

| CAS Number | 4411-99-8 | |

| Appearance | Not specified in literature | |

| Boiling Point | Not specified in literature | |

| Melting Point | Not specified in literature | |

| Water Solubility | Estimated at 6330 mg/L at 25 °C | [1] |

| LogP (octanol-water) | Estimated at 1.40 | [1] |

Synthetic Methodologies

While the first documented synthesis of this compound is not clearly identifiable, several established organic reactions can be employed for its preparation. The following sections provide detailed experimental protocols for plausible synthetic routes.

Malonic Ester Synthesis

The malonic ester synthesis is a classic and versatile method for the preparation of substituted carboxylic acids. A modification of the standard procedure is required to introduce the unsaturation at the α,β-position.

Experimental Protocol:

-

Alkylation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve diethyl malonate (1.0 eq) in anhydrous ethanol. Add sodium ethoxide (1.0 eq) portion-wise to the solution. To the resulting solution, add 1-bromobutane (1.0 eq) dropwise. Reflux the mixture for 2-3 hours.

-

Hydrolysis and Decarboxylation: After cooling, add a 10% aqueous solution of sodium hydroxide to the reaction mixture and reflux for an additional 2-3 hours to hydrolyze the ester groups. Cool the mixture and acidify with concentrated hydrochloric acid. Heat the acidified solution to reflux for 4-6 hours to effect decarboxylation.

-

Work-up and Purification: After cooling, extract the product with diethyl ether. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Evaporate the solvent under reduced pressure. The crude product can be purified by vacuum distillation.

Logical Workflow for Malonic Ester Synthesis

References

Methodological & Application

Synthesis of 2-Ethylbut-2-enoic Acid: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 2-Ethylbut-2-enoic acid, a valuable building block in organic synthesis. It includes a comparative analysis of various synthetic methodologies, a detailed experimental protocol for a recommended synthetic route, and relevant chemical data.

Introduction

This compound is an α,β-unsaturated carboxylic acid with applications in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. Its structure, featuring both a carboxylic acid and a disubstituted alkene, allows for a variety of chemical transformations, making it a versatile intermediate for the construction of more complex molecular architectures. The selection of an appropriate synthetic route is crucial for achieving high yields, purity, and scalability. This note explores several common methods for its preparation and provides a detailed protocol for the Aldol-type condensation, a direct and efficient approach.

Comparative Analysis of Synthetic Routes

Several synthetic strategies can be employed for the preparation of this compound. The choice of method often depends on factors such as starting material availability, desired scale, and the required purity of the final product. A summary of common routes is presented below.[1]

| Synthetic Route | Key Reactants | Reaction Time (Approx.) | Yield (%) | Purity | Key Advantages | Key Disadvantages |

| Aldol Condensation | Butanal, Propanoic Anhydride | 12-16 hours | ~40-50 | Moderate | One-pot reaction, readily available starting materials. | Moderate yield, potential for side reactions. |

| Malonic Ester Synthesis | Diethyl malonate, 1-bromobutane | 10-12 hours | ~75-85 | High | High yield, good purity, reliable method. | Multi-step process, use of a strong base. |

| Reformatsky Reaction | Butan-2-one, Ethyl bromoacetate, Zinc | 3-4 hours | ~60-70 | Moderate to High | Milder conditions than Grignard reactions. | Yield can be variable, requires activated zinc. |

| Wittig Reaction | Propanal, (1-Carboxyethyl)triphenylphosphonium bromide | 6-8 hours | ~50-60 | Moderate | High regioselectivity in C=C bond formation. | Stoichiometric phosphine oxide byproduct, moderate yield. |

Recommended Synthetic Protocol: Aldol-Type Condensation

This protocol details the synthesis of this compound via the condensation of butanal with propanoic anhydride, a variation of the Perkin reaction.

Reaction Scheme:

Materials and Equipment:

-

Reagents:

-

Butanal (reagent grade, ≥99%)

-

Propanoic anhydride (reagent grade, ≥98%)

-

Sodium propanoate (anhydrous, ≥99%)

-

Diethyl ether (anhydrous)

-

Hydrochloric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Magnesium sulfate (anhydrous)

-

-

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Heating mantle with a temperature controller

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus for vacuum distillation

-

Experimental Procedure:

-

Reaction Setup:

-

In a dry three-necked round-bottom flask equipped with a reflux condenser, magnetic stir bar, and a dropping funnel, add sodium propanoate (1.0 eq).

-

To the flask, add propanoic anhydride (1.5 eq).

-

Begin stirring the mixture and heat it to 140-150 °C using a heating mantle.

-

-

Addition of Butanal:

-

Once the reaction mixture has reached the desired temperature, add butanal (1.0 eq) dropwise from the dropping funnel over a period of 30 minutes.

-

After the addition is complete, maintain the reaction mixture at 140-150 °C for 8-12 hours with continuous stirring.

-

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into a beaker containing 200 mL of water.

-

To hydrolyze any remaining propanoic anhydride, boil the mixture for 20 minutes.

-

After cooling, transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) to remove any acidic byproducts.

-

Combine the bicarbonate washes and carefully acidify with concentrated hydrochloric acid until the pH is approximately 2. This will precipitate the crude this compound.

-

-

Purification:

-

Collect the crude product by vacuum filtration and wash with a small amount of cold water.

-

For further purification, the crude solid can be recrystallized from a suitable solvent (e.g., a mixture of water and ethanol) or purified by vacuum distillation.

-

Logical Workflow of the Synthesis

Caption: Workflow for the synthesis of this compound.

Expected Spectroscopic Data

The following table summarizes the expected spectroscopic data for this compound.

| Technique | Feature | Expected Chemical Shift / Wavenumber |

| ¹H NMR | Carboxylic Acid (-COOH) | 10.0 - 13.0 ppm (singlet, broad) |

| Vinylic (=CH-) | 6.5 - 7.5 ppm (quartet) | |

| Ethyl group (-CH₂CH₃) | 2.0 - 2.5 ppm (quartet) | |

| Methyl group (-CH₂CH₃) | 1.0 - 1.3 ppm (triplet) | |

| Methyl group (=C-CH₃) | 1.8 - 2.2 ppm (doublet) | |

| ¹³C NMR | Carboxylic Acid (-COOH) | 170 - 185 ppm |

| Vinylic (=C(COOH)-) | 125 - 140 ppm | |

| Vinylic (=CH-) | 135 - 150 ppm | |

| Ethyl group (-CH₂CH₃) | 20 - 30 ppm | |

| Methyl group (-CH₂CH₃) | 10 - 15 ppm | |

| Methyl group (=C-CH₃) | 12 - 18 ppm | |

| IR Spectroscopy | O-H (Carboxylic Acid) | 2500 - 3300 cm⁻¹ (strong, broad) |

| C=O (Carboxylic Acid) | 1680 - 1720 cm⁻¹ (strong, sharp) | |

| C=C (Alkene) | 1620 - 1680 cm⁻¹ (medium) |

References

Application Notes and Protocols: Malonic Ester Synthesis of 2-Ethylbut-2-enoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-Ethylbut-2-enoic acid, a valuable intermediate in the pharmaceutical and specialty chemical industries, utilizing the malonic ester synthesis pathway. This method is recognized for its reliability, high yield, and purity of the final product.[1]

Overview of the Synthetic Pathway

The malonic ester synthesis is a versatile and widely used method for the preparation of substituted carboxylic acids.[2][3] The synthesis of this compound via this route involves three key stages:

-

Enolate Formation and Alkylation: Diethyl malonate is deprotonated with a strong base, typically sodium ethoxide, to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, reacting with an alkyl halide (ethyl bromide or iodide) in an SN2 reaction to form diethyl ethylmalonate. A second alkylation step with another equivalent of ethyl halide yields diethyl diethylmalonate.

-

Saponification (Ester Hydrolysis): The resulting dialkylated ester is hydrolyzed, typically using a strong base like sodium hydroxide, to convert the ester groups into carboxylate salts.

-

Acidification and Decarboxylation: Acidification of the carboxylate salt solution protonates the carboxylate groups to form a dicarboxylic acid. Subsequent heating leads to the decarboxylation (loss of CO2) of one of the carboxylic acid groups, yielding the final product, this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the malonic ester synthesis of this compound.

| Parameter | Value | Reference |

| Overall Yield | ~75-85% | [1] |

| Purity | High | [1] |

| Reaction Time (approx.) | 10-12 hours | [1] |

| Diethyl Ethylmalonate Yield | ~81% (from diethyl malonate) | [4] |

| Diethyl Ethylmalonate Boiling Point | 206-208 °C | [4] |

Experimental Protocols

This section details the step-by-step methodology for the synthesis of this compound.

Materials and Reagents

-

Diethyl malonate

-

Sodium metal

-

Absolute ethanol

-

Ethyl bromide (or ethyl iodide)

-

Diethyl ether

-

Sodium hydroxide

-

Hydrochloric acid (concentrated)

-

Anhydrous sodium sulfate

-

Standard laboratory glassware (round-bottom flasks, reflux condenser, dropping funnel, separatory funnel)

-

Heating mantle

-

Magnetic stirrer

-

Rotary evaporator

Step 1: Synthesis of Diethyl Diethylmalonate (Alkylation)

This protocol is adapted from the synthesis of diethyl ethylmalonate and involves a second alkylation step.

-

Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 4.6 g (0.2 mol) of sodium metal in 50 g of absolute ethanol. This should be done cautiously in small portions until all the sodium has reacted to form sodium ethoxide.

-

Enolate Formation: To the freshly prepared sodium ethoxide solution, gradually add 32 g (0.2 mol) of diethyl malonate from the dropping funnel. A voluminous, pasty mass of the sodium salt of diethyl malonate will form.[4]

-

First Alkylation: With vigorous stirring, add 24.2 g (0.22 mol) of ethyl bromide dropwise to the reaction mixture. The reaction is exothermic and may require cooling to maintain a gentle reflux.[5]

-

Second Alkylation: After the initial reaction subsides, prepare a second equivalent of sodium ethoxide by dissolving 4.6 g (0.2 mol) of sodium in 50 g of absolute ethanol in a separate flask. Once the first alkylation is complete (the solution is no longer alkaline), add the second equivalent of sodium ethoxide to the reaction mixture to deprotonate the mono-alkylated product. Then, add another 24.2 g (0.22 mol) of ethyl bromide dropwise.

-

Reaction Completion and Work-up: Heat the reaction mixture to reflux until the solution is no longer alkaline, which may take several hours.[4] After cooling, remove the ethanol using a rotary evaporator. Add water to the residue and extract the product with diethyl ether.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude diethyl diethylmalonate. The product can be purified by vacuum distillation.

Step 2: Hydrolysis and Decarboxylation to this compound

-

Saponification: Reflux the crude diethyl diethylmalonate with a 10% aqueous solution of sodium hydroxide for 2-3 hours to hydrolyze the ester groups.[1]

-

Acidification: Cool the reaction mixture and carefully acidify with concentrated hydrochloric acid.

-

Decarboxylation: Heat the acidified solution to reflux for 4-6 hours to induce decarboxylation.[1]

-

Extraction and Purification: After cooling, extract the product with diethyl ether. Wash the organic layer with water, dry over anhydrous sodium sulfate, and evaporate the solvent. The crude this compound can be purified by vacuum distillation.[1]

Visualizations

Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the malonic ester synthesis for this compound.

Caption: Workflow for the synthesis of this compound.

Reaction Pathway

The following diagram outlines the chemical transformations in the synthesis.

Caption: Chemical transformations in the malonic ester synthesis.

References

Application Notes and Protocols for the Synthesis of α,β-Unsaturated Acids via the Wittig Reaction

For Researchers, Scientists, and Drug Development Professionals

Introduction